molecular formula C18H17ClN4O B13940876 5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-90-9

5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13940876
CAS No.: 54028-90-9
M. Wt: 340.8 g/mol
InChI Key: GDOAGQCHSLNEBV-UHFFFAOYSA-N
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Description

5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This compound, with its unique chemical structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves multiple steps:

    Formation of the triazolo ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution reactions: Introducing the p-methoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its pharmacological activity.

    Reduction: Reduction reactions can modify the compound’s structure, affecting its efficacy.

    Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing novel benzodiazepine derivatives.

    Biology: Studying its effects on neurotransmitter systems.

    Medicine: Potential therapeutic uses in treating anxiety, insomnia, and other neurological disorders.

    Industry: Possible applications in the development of new pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction can lead to sedative, anxiolytic, and muscle relaxant effects. The specific molecular targets and pathways involved may include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for anxiety and panic disorders.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

5,6-Dihydro-8-chloro-1-(p-methoxyphenyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific chemical structure. This can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.

Properties

CAS No.

54028-90-9

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

8-chloro-1-(4-methoxyphenyl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C18H17ClN4O/c1-11-10-20-15-9-13(19)5-8-16(15)23-17(11)21-22-18(23)12-3-6-14(24-2)7-4-12/h3-9,11,20H,10H2,1-2H3

InChI Key

GDOAGQCHSLNEBV-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=CC(=C2)Cl)N3C1=NN=C3C4=CC=C(C=C4)OC

Origin of Product

United States

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